Diethoxyacetonitrile
Overview
Description
Diethoxyacetonitrile is an organic compound with the molecular formula C6H11NO2. It is a 2,2-dialkoxyalkanenitrile derivative, characterized by the presence of two ethoxy groups attached to a nitrile group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
It’s used as a chemical reagent in organic synthesis , suggesting that it interacts with various molecules depending on the specific reaction conditions.
Mode of Action
Diethoxyacetonitrile’s mode of action is primarily through its reactivity in chemical reactions. For instance, it can react with hydrocyanic acid in the presence of an acidic catalyst to afford this compound . It can also undergo a Houben-Hoesch reaction with 1,2,4-trimethoxybenzene to afford tris(2,4,5-trimethoxyphenyl)methane .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reaction in which it’s involved. For instance, in the preparation of methyl 5-diethoxymethylimidazole-4-carboxylate, it participates in an anionic cycloaddition reaction with methyl isocyanoacetate .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the pH of the reaction environment, the presence of other reactants, temperature, and solvent conditions. For instance, its reaction with hydrocyanic acid requires the presence of an acidic catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethoxyacetonitrile can be synthesized through the reaction of hydrocyanic acid with various ortho esters of aliphatic and aromatic acids in the presence of an acidic catalyst . Another method involves the Houben-Hoesch reaction, where this compound reacts with 1,2,4-trimethoxybenzene to afford tris(2,4,5-trimethoxyphenyl)methane .
Industrial Production Methods
In industrial settings, this compound is produced by reacting hydrocyanic acid with ortho esters under controlled conditions. The reaction is typically carried out in the presence of an acidic catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethoxyacetonitrile undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Nucleophilic Substitution Reactions: The nitrile group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Acidic Catalysts: Used in the synthesis of this compound from hydrocyanic acid and ortho esters.
Methyl Isocyanoacetate: Used in the preparation of methyl 5-diethoxymethylimidazole-4-carboxylate via anionic cycloaddition reaction.
Major Products Formed
Tris(2,4,5-trimethoxyphenyl)methane: Formed through the Houben-Hoesch reaction with 1,2,4-trimethoxybenzene.
Methyl 5-diethoxymethylimidazole-4-carboxylate: Formed via anionic cycloaddition reaction with methyl isocyanoacetate.
Scientific Research Applications
Diethoxyacetonitrile has several applications in scientific research:
Comparison with Similar Compounds
Diethoxyacetonitrile can be compared with other similar compounds, such as:
2,2-Diethoxyethanimidic Acid Methyl Ester: Similar in structure but differs in functional groups and reactivity.
1,1-Diethoxyacetonitrile: Another similar compound with slight variations in its chemical structure.
This compound is unique due to its specific reactivity and the types of reactions it can undergo, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
2,2-diethoxyacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-8-6(5-7)9-4-2/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDELMRIGXNCYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064121 | |
Record name | Acetonitrile, diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6136-93-2 | |
Record name | Diethoxyacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6136-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonitrile, 2,2-diethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006136932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, 2,2-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetonitrile, diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethoxyacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some interesting applications of Diethoxyacetonitrile in organic synthesis?
A1: this compound serves as a valuable starting material for synthesizing complex molecules. For instance, it's been successfully employed in the synthesis of saramycetic acid [], a degradation product of the thiopeptide antibiotic cyclothiazomycin. The synthetic strategy involved utilizing this compound in two separate Hantzsch thiazole syntheses, highlighting its versatility in constructing heterocyclic systems.
Q2: Can this compound be used to synthesize amines?
A2: Yes, this compound can be converted to various amines, including functionalized primary amines []. This transformation is achieved through a tandem alkylation-reduction reaction using Grignard reagents and borohydrides. Interestingly, the reaction can be controlled to yield either complete reduction to the alcohol or selective alkylation-reduction, depending on the stoichiometry of the reagents. This flexibility makes this compound a valuable precursor for synthesizing structurally diverse amines.
Q3: Are there any spectroscopic characterizations available for this compound?
A3: While the provided abstracts don't delve into the specific spectroscopic data for this compound, they do mention confirming the structures of synthesized compounds using spectroscopic methods. For example, the synthesized methyl saramycetate's spectroscopic properties were compared and found to be in excellent agreement with literature data [], indirectly supporting the structural characterization of the precursor this compound.
Q4: What are the potential benefits of using this compound in these syntheses?
A4: One advantage highlighted in the research is the efficiency of using this compound. For example, the synthesis of saramycetic acid was achieved in nine steps with an overall yield of 11% []. Considering the complexity of the target molecule, this approach showcases the practicality and efficiency of using this compound as a starting building block. Additionally, its successful application in synthesizing various other complex molecules, such as nucleosides [, ], further demonstrates its versatility and potential in organic synthesis.
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